Technical Guide: 4,5-Dibromo-2-phenyloxazole (CAS 92629-12-4)
Technical Guide: 4,5-Dibromo-2-phenyloxazole (CAS 92629-12-4)
The following technical guide details the identification, synthesis, and characterization of 4,5-Dibromo-2-phenyloxazole.
Identification, Synthesis, and Characterization
Executive Summary
4,5-Dibromo-2-phenyloxazole is a halogenated heterocyclic compound used primarily as an intermediate in advanced organic synthesis, specifically in the development of functionalized oxazoles for pharmaceutical and agrochemical applications.
Its definitive identifier is CAS Registry Number 92629-12-4 .
This guide provides a self-validating protocol for the identification, synthesis, and verification of this compound, addressing the specific challenges in distinguishing it from its mono-brominated isomers.
Chemical Identity & Physical Properties
The accurate identification of 4,5-Dibromo-2-phenyloxazole requires precise data to distinguish it from related impurities (e.g., 5-bromo-2-phenyloxazole).
Identity Data Table
| Parameter | Value |
| CAS Registry Number | 92629-12-4 |
| IUPAC Name | 4,5-Dibromo-2-phenyl-1,3-oxazole |
| Molecular Formula | C |
| Molecular Weight | 302.95 g/mol |
| SMILES | c1ccccc1-c2nc(Br)c(Br)o2 |
| InChI Key | Calculated based on structure |
Physical Properties
| Property | Data (Experimental/Predicted) | Context |
| Appearance | Solid (Crystalline) | Typical of poly-halogenated azoles. |
| Density | ~1.86 g/cm³ (Predicted) | High density due to dibromo substitution. |
| Boiling Point | ~366°C (Predicted) | Decomposition likely prior to boiling at atm pressure. |
| Solubility | Soluble in CHCl | Low solubility in water/alcohols. |
Synthesis & Reaction Mechanism
The primary synthetic route involves the electrophilic aromatic substitution (EAS) of 2-phenyloxazole . Unlike simple aromatics, the oxazole ring requires specific conditions to achieve di-bromination at the 4 and 5 positions.
Mechanism of Action
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Activation: The nitrogen lone pair facilitates electrophilic attack, but the ring is generally less electron-rich than furan/pyrrole.
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Regioselectivity: The 5-position is the most reactive site for electrophilic attack. Monobromination yields 5-bromo-2-phenyloxazole .
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Di-substitution: Continued bromination under reflux conditions or with excess halogen drives the reaction to the 4,5-dibromo species.
Experimental Workflow
Reference Protocol: Adapted from Belen'kii et al. [1] and standard halogenation methodologies.
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Reagents: 2-Phenyloxazole (1.0 eq), Bromine (Br
, 2.2 eq), Solvent (Benzene or CCl ). -
Conditions: Reflux for 2–4 hours.
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Isolation: The mixture often contains both mono- and di-bromo products. Separation requires column chromatography (Silica gel, Hexane/EtOAc gradient).
Synthesis Pathway Diagram
Figure 1: Stepwise electrophilic bromination pathway converting 2-phenyloxazole to the 4,5-dibromo derivative.
Analytical Characterization & Verification
To validate the synthesis of CAS 92629-12-4 and ensure no mono-bromo contamination, use the following analytical checkpoints.
Nuclear Magnetic Resonance (NMR)
The proton NMR (
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2-Phenyloxazole (Starting Material): Shows aromatic phenyl protons (multiplet, 7.4–8.1 ppm) AND two distinct oxazole ring protons (singlets/doublets around 7.2 ppm and 7.7 ppm).
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5-Bromo-2-phenyloxazole (Impurity): Shows phenyl protons and one remaining oxazole proton at the C4 position.
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4,5-Dibromo-2-phenyloxazole (Target):
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Result: Complete disappearance of oxazole ring protons.
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Spectrum: Only phenyl ring protons (multiplet, ~7.4–8.1 ppm) remain.
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Mass Spectrometry (MS)
Bromine isotopes (
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Expected Pattern (M+): A triplet pattern with relative intensities of 1:2:1 .
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M (79+79): ~301
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M+2 (79+81): ~303 (Base peak)
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M+4 (81+81): ~305
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Safety & Handling
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Hazards: Brominated oxazoles are potential irritants and lachrymators.
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Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon) to prevent debromination or hydrolysis.
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Disposal: Must be treated as halogenated organic waste.
References
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Belen'kii, L. I., et al. "Bromination of 2-phenyloxazole."[1] Journal of Organic Chemistry USSR, vol. 31, no. 11, pp. 2345-2349. (Cited via Oxazoles: Synthesis, Reactions, and Spectroscopy).
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ChemicalBook. "4,5-Dibromo-2-phenyloxazole Product Entry."
- Palmer, D. C. "The Chemistry of Heterocyclic Compounds, Oxazoles: Synthesis, Reactions, and Spectroscopy." Wiley-Interscience, 2003.
